molecular formula C8H2Cl2O3 B104849 3,6-Dichlorophthalic anhydride CAS No. 4466-59-5

3,6-Dichlorophthalic anhydride

Cat. No.: B104849
CAS No.: 4466-59-5
M. Wt: 217 g/mol
InChI Key: HEGLMCPFDADCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dichlorophthalic anhydride can be synthesized by the chlorination of phthalic anhydride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous chlorination of phthalic anhydride in a reactor. The process is optimized to ensure high yield and purity of the product. The crude product is then purified by recrystallization from solvents such as xylene .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichlorophthalic anhydride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The anhydride can be hydrolyzed to form 3,6-Dichlorophthalic acid.

    Reduction: The compound can be reduced to form 3,6-Dichlorophthalic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Water or aqueous solutions of acids or bases can be used to hydrolyze the anhydride.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Major Products:

Scientific Research Applications

3,6-Dichlorophthalic anhydride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Dichlorophthalic anhydride involves its reactivity as an anhydride. The compound can react with nucleophiles such as water, alcohols, and amines to form corresponding carboxylic acids, esters, and amides. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

  • 4,5-Dichlorophthalic anhydride
  • Tetrachlorophthalic anhydride
  • 3,6-Difluorophthalic anhydride
  • 4-Fluorophthalic anhydride

Comparison: 3,6-Dichlorophthalic anhydride is unique due to the specific positions of the chlorine atoms on the aromatic ring, which influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct advantages in the synthesis of antimicrobial agents and other biologically active molecules .

Properties

IUPAC Name

4,7-dichloro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGLMCPFDADCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)OC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196264
Record name 3,6-Dichlorophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4466-59-5
Record name 3,6-Dichlorophthalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4466-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichlorophthalic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dichlorophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichlorophthalic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,6-DICHLOROPHTHALIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QD5579F1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichlorophthalic anhydride
Reactant of Route 2
Reactant of Route 2
3,6-Dichlorophthalic anhydride
Reactant of Route 3
3,6-Dichlorophthalic anhydride
Reactant of Route 4
Reactant of Route 4
3,6-Dichlorophthalic anhydride
Reactant of Route 5
3,6-Dichlorophthalic anhydride
Reactant of Route 6
3,6-Dichlorophthalic anhydride
Customer
Q & A

Q1: What is the molecular structure and characterization data for 3,6-Dichlorophthalic anhydride?

A1: this compound (C8H2Cl2O3) exhibits a typical molecular structure for phthalic anhydride derivatives. [] The molecule packs in a ribbon-like arrangement stabilized by interactions between oxygen, chlorine, and hydrogen atoms. [] While the provided abstracts do not include specific spectroscopic data, such information can be found in the full research articles or chemical databases.

Q2: How is this compound utilized in organic synthesis?

A2: This compound serves as a valuable building block in various chemical syntheses. For instance, it acts as a precursor for synthesizing Disperse Blue 1, a dye. [] The synthesis involves a Friedel-Crafts acylation reaction with [U-14C]p-dichlorobenzene, followed by oleum cyclization to yield [U-14C]-1,4,5,8-tetrachloroanthraquinone. [] This intermediate is further transformed into [U-14C]-1,4,5,8-tetraaminoanthraquinone, the final product. []

Q3: Are there alternative synthetic routes for compounds derived from this compound?

A3: Yes, researchers explored alternative synthetic routes to access compounds typically derived from this compound. For example, a study aimed to synthesize 4,7-diaminoisoindoline-1,3-dione explored a different approach due to challenges encountered with previously reported methods using this compound as a starting material. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.